2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-pyrrole
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Overview
Description
2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-pyrrole is an organic compound that belongs to the class of sulfonyl chlorides It features a pyrrole ring substituted with a chloro group and a sulfonyl group attached to a 4-methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-pyrrole typically involves the reaction of 2-chloropyrrole with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-pyrrole can undergo various chemical reactions, including:
Electrophilic substitution: The chloro group can be replaced by other electrophiles under suitable conditions.
Nucleophilic substitution: The sulfonyl chloride group can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and reduction: The pyrrole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Nucleophilic substitution: Reagents like primary or secondary amines, alcohols, or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Electrophilic substitution: Halogenated derivatives of the pyrrole ring.
Nucleophilic substitution: Sulfonamides or sulfonate esters.
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Scientific Research Applications
2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-pyrrole has several scientific research applications:
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Potential use in the development of pharmaceuticals due to its ability to form sulfonamide linkages, which are common in drug molecules.
Biological studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-pyrrole involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. The chloro group on the pyrrole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-thiophene: Similar structure but with a thiophene ring instead of a pyrrole ring.
2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-furan: Similar structure but with a furan ring instead of a pyrrole ring.
Uniqueness
2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-pyrrole is unique due to its specific combination of a pyrrole ring with a chloro and sulfonyl group
Properties
IUPAC Name |
2-chloro-1-(4-methylphenyl)sulfonylpyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-9-4-6-10(7-5-9)16(14,15)13-8-2-3-11(13)12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEYJXXTFGRUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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